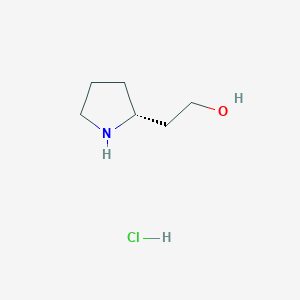

(R)-2-Pyrrolidin-2-yl-ethanol hydrochloride

Description

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

2-[(2R)-pyrrolidin-2-yl]ethanol;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c8-5-3-6-2-1-4-7-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 |

InChI Key |

VLCKHADTUGEQCH-FYZOBXCZSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)CCO.Cl |

Canonical SMILES |

C1CC(NC1)CCO.Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of 2-Methylpyrroline Derivatives

One prominent method involves the hydrogenation of 2-methylpyrroline derivatives to yield chiral 2-methylpyrrolidine intermediates, which can be further converted to the target compound. This process is characterized by:

- Use of platinum-based catalysts , such as platinum (IV) oxide or 5% platinum on carbon (Pt/C), which provide effective hydrogenation under mild conditions.

- Solvent systems comprising mixtures of ethanol and methanol in ratios of approximately 2:1 to 3:1 (v/v) to optimize solubility and reaction kinetics.

- Ambient temperature hydrogenation under a hydrogen atmosphere, followed by catalyst removal via filtration.

- The resulting intermediate often exhibits an optical purity of at least 50% enantiomeric excess (ee), which can be enhanced by recrystallization or further chiral resolution steps.

- Subsequent reaction with a base converts the intermediate into the free amine, which is then treated with hydrochloric acid to form the hydrochloride salt.

| Parameter | Details |

|---|---|

| Catalyst | Platinum (IV) oxide, 5% Pt/C |

| Solvent | Ethanol:methanol (2:1 to 3:1 v/v) |

| Temperature | Ambient (approx. 20-25 °C) |

| Reaction Time | Variable, typically several hours |

| Optical Purity | ≥ 50% ee initially, improved by recrystallization |

| Post-reaction Treatment | Base treatment followed by HCl salification |

This method is scalable and uses commercially available starting materials, making it suitable for industrial production.

Chiral Reduction and Amination Routes

Another approach involves the chiral reduction of chlorinated intermediates followed by amination and salification:

- Starting from a chlorinated precursor, a chiral reducing agent or catalyst is employed to introduce the (R)-configuration selectively.

- The reduced intermediate undergoes amination to introduce the pyrrolidine ring with the hydroxyl substituent.

- The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a polar solvent such as methanol.

- Purification is achieved by recrystallization or chromatographic techniques to ensure high enantiomeric purity.

This method emphasizes stereochemical control during the reduction step and is often used in laboratory-scale synthesis with potential for scale-up.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Alkyl halides, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(R)-2-Pyrrolidin-2-yl-ethanol hydrochloride serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives through reaction with other chemical entities. The compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its ability to undergo diverse chemical transformations.

Chiral Auxiliary

In asymmetric synthesis, (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride acts as a chiral auxiliary, facilitating the production of enantiomerically enriched compounds. This application is crucial in the pharmaceutical industry where chirality plays a significant role in drug efficacy and safety.

Biological Applications

Enzyme Mechanism Studies

The compound is utilized in biochemical research to study enzyme mechanisms. Its interaction with specific enzymes can help elucidate catalytic processes and enzyme-substrate interactions, providing insights into metabolic pathways.

Pharmaceutical Development

(R)-2-Pyrrolidin-2-yl-ethanol hydrochloride has been investigated for its potential as a ligand in drug design. Its ability to selectively bind to biological targets makes it a candidate for developing new therapeutic agents, particularly in treating neurological disorders.

Industrial Applications

Production of Fine Chemicals

In industrial settings, (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride is employed in the production of fine chemicals. Its role as an intermediate in various chemical processes enhances the efficiency of synthesizing complex molecules.

Agrochemical Synthesis

The compound is also relevant in the agrochemical sector, where it is used as an intermediate for synthesizing pesticides and herbicides. Its structural properties contribute to the development of effective agrochemical products that can enhance agricultural productivity.

Case Study 1: Chiral Synthesis

A study demonstrated the use of (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride as a chiral auxiliary in synthesizing a specific pharmaceutical compound, resulting in high enantiomeric purity and yield. This application highlights its importance in producing drugs with desired biological activity.

Case Study 2: Enzyme Interaction

Research involving this compound revealed its role as a competitive inhibitor for certain enzymes involved in metabolic pathways. The findings provided valuable insights into drug design strategies targeting these enzymes for therapeutic intervention.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets in a stereospecific manner, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride with five analogous compounds, focusing on molecular features, substituents, and physicochemical properties:

Key Observations:

Ring Type: Most compounds feature a pyrrolidine ring, except Ritalinic Acid Hydrochloride, which contains a piperidine ring.

Substituents: The ethanol group in the target compound contrasts with phenol (), methanol (), and carboxylic acid (). Phenol and carboxylic acid groups increase hydrophilicity, while aromatic substituents (e.g., phenyl in ) enhance lipophilicity. Stereochemistry: Compounds like (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride () highlight the impact of enantiomeric configuration on biological activity.

Salt Form: Dihydrochloride salts (e.g., ) may offer higher solubility than monohydrochloride derivatives.

Biological Activity

(R)-2-Pyrrolidin-2-yl-ethanol hydrochloride, a derivative of pyrrolidine, exhibits significant biological activity through its interactions with various molecular targets, particularly enzymes and receptors. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C6H14ClNO

- Molar Mass : Approximately 151.63 g/mol

- Structure : It features a five-membered nitrogen-containing heterocycle, enhancing its solubility and stability as a hydrochloride salt, which is beneficial for various biochemical applications.

The biological activity of (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride primarily involves its role as a ligand that modulates enzyme activity and signal transduction pathways. Its structural characteristics allow it to influence various biological processes, making it a candidate for drug development targeting specific enzymes and receptors .

Biological Activity Overview

-

Enzyme Interaction :

- Studies indicate that (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride can act as a ligand for specific enzymes, potentially altering their activity and affecting metabolic pathways.

- The compound's ability to bind to enzyme active sites suggests that it may be useful in designing inhibitors for therapeutic purposes.

-

Antimicrobial Properties :

- Research has shown that derivatives of pyrrolidine exhibit antibacterial and antifungal activities. For instance, certain pyrrolidine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

- The minimum inhibitory concentration (MIC) values for related compounds have been reported, indicating significant antimicrobial potential. For example, some pyrrolidine derivatives showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and E. coli .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride:

| Compound Name | CAS Number | Similarity Score | Notable Activity |

|---|---|---|---|

| (R)-2-(Piperidin-2-yl)ethanol hydrochloride | 68419-38-5 | 0.96 | Antimicrobial activity against various pathogens |

| (S)-2-(2-Hydroxyethyl)piperidine hydrochloride | 786684-21-7 | 0.96 | Potential neuroactive properties |

| 2-(Piperidin-2-yl)ethanol hydrochloride | 1215020-95-3 | 0.96 | Antimicrobial effects noted in preliminary studies |

| (3R)-Pyrrolidin-3-one | Not specified | 0.88 | Investigated for its role in enzyme modulation |

This table highlights the potential versatility of these compounds in both academic research and industrial applications.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives, including (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride:

- Antibacterial Activity Study :

- Enzyme Inhibition Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.